molecular formula C17H15NO2 B7604142 [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone

[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone

Cat. No.: B7604142
M. Wt: 265.31 g/mol
InChI Key: DILWTYPZHSRRGH-UHFFFAOYSA-N
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Description

[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with the approach.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom make it a reactive scaffold that can participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with target molecules .

Properties

IUPAC Name

[4-(azetidine-1-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)17(20)18-11-4-12-18/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILWTYPZHSRRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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